4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- Tert-butyl group : Singlet at δ 1.43 ppm (9H, C(CH₃)₃).
- Aromatic protons :
- Hydroxyl proton : Broad signal at δ 5.21 ppm (1H, -OH).
¹³C NMR (101 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands (KBr, cm⁻¹):
| Bond/Vibration | Frequency | Assignment |
|---|---|---|
| O–H stretch | 3250–3350 | Hydroxyl group |
| C–Br stretch | 560–590 | Aromatic C–Br |
| C=N (oxazole) | 1610–1630 | Oxazole ring |
| C–O (oxazole) | 1230–1250 | Ether linkage |
UV-Vis Spectroscopy
In acetonitrile, the compound exhibits:
- λ_max : 278 nm (π→π* transition, oxazole-pyridine system).
- Molar absorptivity : ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹.
The bromine substituent induces a 15–20 nm redshift compared to non-halogenated analogs due to enhanced electron withdrawal.
Computational Molecular Modeling and Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-31+G* level reveal:
Optimized Geometry
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.12 | Oxazole ring π-system |
| LUMO | -2.87 | Pyridine ring π* |
Vibrational Frequency Analysis
DFT-calculated IR frequencies align with experimental data (RMSD = 12 cm⁻¹), validating the model.
Properties
IUPAC Name |
4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-10(2,3)9-13-6-7(15-9)5(14)4-12-8(6)11/h4,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNYASFYGGUUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193462 | |
| Record name | Oxazolo[4,5-c]pyridin-7-ol, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-80-4 | |
| Record name | Oxazolo[4,5-c]pyridin-7-ol, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[4,5-c]pyridin-7-ol, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form Oxazolo[4,5-c]pyridine Core
- Precursor: 4-Bromo-3-pivaloylaminopyridine is a common starting material for cyclization.
- Cyclization Conditions: Use of bases such as cesium carbonate (Cs2CO3) facilitates intramolecular cyclization to form the oxazole ring fused to the pyridine.
- Catalysis: Phase transfer catalysts like tetrabutylammonium bromide (TBAB) under microwave irradiation accelerate the reaction, achieving yields up to 78% in 10 minutes.
- Alternative Catalysis: Silica-supported perchloric acid catalysis under ambient conditions also enables oxazolo[4,5-c]pyridine formation with short reaction times and catalyst recyclability.
Bromination at Position 4
- Bromination is typically achieved early in the synthesis on the pyridine precursor or during ring formation.
- Modified Niementowski-type reactions or electrophilic bromination methods can install the bromine substituent at the desired position.
- Careful control of reaction conditions prevents over-bromination or undesired substitution.
Introduction of tert-Butyl Group
- The tert-butyl substituent is introduced via pivaloyl-containing intermediates.
- For example, 3-pivaloylaminopyridine derivatives undergo cyclization to incorporate the tert-butyl group on the oxazole ring.
- The bulky tert-butyl group influences the electronic and steric properties of the molecule, as well as reaction selectivity.
Hydroxylation at Position 7
- Hydroxylation is achieved via oxidation or hydrolysis steps after ring formation.
- For instance, acid-catalyzed hydrolysis or oxidation with reagents such as 3-chloroperbenzoic acid can introduce hydroxyl groups selectively.
- The presence of bromine influences the regioselectivity and reactivity during hydroxylation.
Representative Synthetic Route Example
| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization of 4-bromo-3-pivaloylaminopyridine | Cs2CO3, TBAB, microwave irradiation, solvent-free, 10 min | 78 | Efficient formation of oxazolo[4,5-c]pyridine core |
| 2 | Bromination (if not pre-installed) | Electrophilic bromination agents, controlled temperature | Variable | Position-selective bromination critical |
| 3 | Hydroxylation at C7 | Acid-catalyzed hydrolysis or oxidation (e.g., 3-chloroperbenzoic acid) | Up to 93 (in related systems) | High regioselectivity observed |
| 4 | Purification | Column chromatography (silica gel), recrystallization | — | Solvent systems: ethyl acetate/hexane mixtures |
Analytical and Characterization Techniques
- NMR Spectroscopy: ^1H and ^13C NMR confirm ring formation, substituent positions, and tert-butyl group presence (tert-butyl protons typically resonate near 1.3 ppm).
- Mass Spectrometry: Confirms molecular weight and bromine isotopic pattern.
- IR Spectroscopy: Identifies functional groups, including hydroxyl (broad O–H stretch) and oxazole ring vibrations.
- X-ray Crystallography: Used to confirm molecular geometry and substitution pattern, especially steric influence of tert-butyl group.
Research Findings and Observations
- The tert-butyl group exerts significant steric hindrance, influencing the planarization of the oxazole ring and affecting π-π stacking in solid state.
- Electron-donating inductive effects from tert-butyl increase electron density on the oxazole nitrogen, impacting reactivity.
- Bromine substitution at position 4 weakly deactivates the ring but can be overcome by using excess oxidants during hydroxylation.
- Microwave-assisted cyclization offers rapid and high-yielding synthesis compared to conventional heating.
- Silica-supported acid catalysts provide environmentally friendly and reusable options for ring formation.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|---|---|
| Oxazolo[4,5-c]pyridine core formation | Microwave-assisted cyclization | Cs2CO3, TBAB | Microwave, solvent-free, 10 min | 78% | Fast, high yield | Requires microwave equipment |
| Bromination | Electrophilic bromination | Brominating agents | Controlled temperature | Variable | Selective substitution | Over-bromination risk |
| tert-Butyl introduction | Via pivaloyl precursors | Pivaloyl chloride, pyridine | Moderate heat | Moderate to high | Stable bulky substituent | Steric hindrance |
| Hydroxylation | Oxidation/hydrolysis | 3-Chloroperbenzoic acid, acid catalysts | Room temp to reflux | Up to 93% (related compounds) | High regioselectivity | Sensitive to reaction conditions |
| Purification | Chromatography, recrystallization | Silica gel, EtOAc/hexane | Ambient | — | High purity | Solubility issues |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of the de-brominated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Studies
Preliminary investigations suggest that 4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Understanding these interactions is crucial for elucidating its pharmacological profile. Research has indicated potential applications in drug development due to its structural properties that may influence biological activity.
Synthesis of Related Compounds
The compound serves as a precursor for synthesizing other derivatives with potentially enhanced biological properties. For example, structural analogs such as:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-2-(tert-butyl)oxazolo[4,5-C]pyridine | Amino group at position 4 | Potentially higher reactivity due to amino group |
| 5-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridine | Bromine at position 5 | May exhibit different biological activities |
| 3-Methyl-2-(tert-butyl)oxazolo[4,5-C]pyridine | Methyl group at position 3 | Altered lipophilicity affecting solubility |
Environmental Chemistry
Given its chemical structure, this compound could be studied for its environmental impact and degradation pathways. Its bromine content may influence its behavior in environmental systems, particularly concerning persistence and bioaccumulation.
Material Science
The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of new polymers or composite materials that leverage its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Structure Variations: Oxazolo[4,5-c]pyridines (e.g., target compound) vs. oxazolo[4,5-d]pyrimidines : The latter exhibits a pyrimidine ring instead of pyridine, altering electronic density and hydrogen-bonding capacity. This difference correlates with bioactivity; oxazolo[4,5-d]pyrimidines show antiviral and enzyme inhibitory effects, while oxazolo[4,5-c]pyridines are less explored pharmacologically. Oxazolo[4,5-c]quinolines : Incorporation of a fused quinoline ring increases aromatic surface area, enhancing π-π stacking interactions in molecular recognition.
Substituent Effects: Bromine vs. Iodo: Bromine in the target compound offers moderate steric hindrance compared to iodine in ’s derivative, which may affect binding to bulky enzymatic pockets. Hydroxyl vs. Carboxylic Acid: The 7-hydroxyl group in the target compound contrasts with the carboxylic acid in ’s analog.
Synthetic Strategies: The target compound’s analogs are synthesized via cyclodehydration (e.g., PPA-mediated cyclization in oxazoloquinolines ) or halogenation of preformed oxazolo-pyridine cores . Silyl-protected derivatives () are intermediates for further functionalization via Suzuki-Miyaura coupling, leveraging the bromine substituent.
Physicochemical Properties :
- Lipophilicity : Trimethylsilyl () and tert-butyl groups increase logP values, favoring blood-brain barrier penetration.
- Thermal Stability : tert-Butyl groups enhance thermal stability, as seen in analogs with high melting points (e.g., 136–161°C in –4).
Table 2: Spectroscopic Data Comparison
Research Implications and Gaps
- Bioactivity : While oxazolo[4,5-d]pyrimidines demonstrate antiviral and enzyme inhibitory effects , the target compound’s bioactivity remains underexplored.
- Synthetic Optimization: –9 highlights PPA-mediated cyclization as a robust method for oxazoloquinolines; adapting this to oxazolo[4,5-c]pyridines could improve yields.
- Structural Modifications : Introducing electron-withdrawing groups (e.g., nitro) at position 6 or 7 may enhance reactivity for pharmaceutical applications.
Biological Activity
4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its interactions with various biological targets, synthesis methods, and potential therapeutic applications.
Structural Characteristics
The compound features a bromine atom and a tert-butyl group attached to an oxazole ring fused with a pyridine structure. The hydroxyl group at the 7-position enhances its solubility in polar solvents, which may influence its biological activity. Its molecular formula is with a molecular weight of approximately 271.11 g/mol .
Enzyme Interactions
Preliminary studies suggest that this compound may interact with various enzymes and receptors involved in metabolic pathways. These interactions could lead to significant pharmacological effects:
- Inhibition of Protein Kinases : It has been indicated that compounds with similar structures can inhibit protein kinases involved in cancer progression .
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating pathways associated with neurodegenerative diseases .
Case Studies and Research Findings
-
Cardioprotective Activity : In vitro studies have demonstrated that related compounds exhibit cardioprotective effects against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes. These studies highlight the potential for derivatives of this compound to mitigate oxidative stress and apoptosis in cardiac cells .
Compound Cell Viability (%) IC50 (µM) Control 100 - Compound A 87.5 ± 4.3 >40 Compound B 81.6 ± 3.7 >40 - Multi-target Activity : The compound's structural analogs have shown activity against multiple targets such as CK2, XIAP, and α-glucosidase, indicating a broad spectrum of biological activity that warrants further investigation .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : Utilizing appropriate precursors to form the oxazole ring.
- Bromination Techniques : Introducing the bromine atom at the desired position using standard bromination methods.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL, and what are their key advantages?
- Methodological Answer : A microwave-assisted synthesis using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and cesium carbonate as a base has been reported. This method involves cyclization of 4-bromo-3-pivaloylaminopyridine, achieving a 78% yield in just 10 minutes under optimized conditions. This protocol is advantageous for its rapid reaction time, energy efficiency, and scalability for small-scale research .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to confirm substituent positions and bromine integration. High-resolution mass spectrometry (HRMS) is used to validate molecular weight. For crystalline samples, X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) provides precise crystallographic data, ensuring correct stereochemistry and bond lengths .
Q. What are the primary applications of this compound in drug discovery?
- Methodological Answer : The oxazolo[4,5-C]pyridine scaffold is explored for bioactivity due to its structural similarity to purines. This compound serves as a precursor for designing enzyme inhibitors (e.g., fatty acid amide hydrolase) and receptor modulators. Its bromine substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) to generate derivatives for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between oxazolo[4,5-C]pyridine derivatives and related scaffolds?
- Methodological Answer : Comparative SAR studies using in vitro assays (e.g., enzyme inhibition, cytotoxicity via MTT) and computational docking (e.g., molecular dynamics simulations) are critical. For example, differences in activity between oxazolo[4,5-C]pyridines and oxazolo[5,4-d]pyrimidines can be attributed to steric effects or electronic profiles. Validate hypotheses by synthesizing hybrid analogs and testing under standardized conditions .
Q. What experimental design considerations are essential for optimizing the compound’s pharmacokinetic properties?
- Methodological Answer : Focus on logP (lipophilicity) and metabolic stability. Use in silico tools (e.g., SwissADME) to predict drug-likeness. Experimentally, modify the tert-butyl group to balance steric bulk and solubility. Introduce polar substituents (e.g., hydroxyl, amine) via regioselective reactions. Assess metabolic stability using liver microsome assays and cytochrome P450 inhibition studies .
Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict electronic properties. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding modes with targets like kinases or hydrolases. Pharmacophore modeling (e.g., Phase) highlights critical interaction points (e.g., hydrogen bonds with the oxazole ring). Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .
Q. What strategies mitigate challenges in crystallizing this compound for XRD analysis?
- Methodological Answer : Optimize solvent systems (e.g., DMSO/water or THF/hexane) for slow evaporation. Use seeding techniques with microcrystals from analogous compounds. For twinned or low-resolution data, employ SHELXD/SHELXE for structure solution and refinement. If crystallization fails, substitute the bromine atom with a smaller halogen (e.g., Cl) to reduce steric hindrance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
